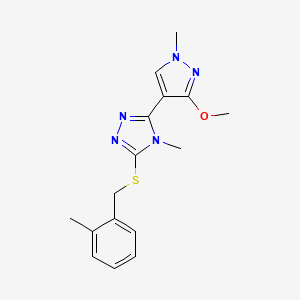

3-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-5-((2-methylbenzyl)thio)-4H-1,2,4-triazole

Description

Properties

IUPAC Name |

3-(3-methoxy-1-methylpyrazol-4-yl)-4-methyl-5-[(2-methylphenyl)methylsulfanyl]-1,2,4-triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N5OS/c1-11-7-5-6-8-12(11)10-23-16-18-17-14(21(16)3)13-9-20(2)19-15(13)22-4/h5-9H,10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZAYBOFWBACRDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CSC2=NN=C(N2C)C3=CN(N=C3OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-5-((2-methylbenzyl)thio)-4H-1,2,4-triazole is a member of the triazole family, which has garnered attention for its diverse biological activities. This article examines the compound's pharmacological properties, including its anticancer, antileishmanial, and antimicrobial activities, supported by relevant case studies and research findings.

- Molecular Formula : C19H19N5OS

- Molecular Weight : 365.5 g/mol

- CAS Number : 1014073-67-6

Anticancer Activity

Research indicates that compounds containing pyrazole and triazole motifs exhibit significant anticancer properties. The structure of the compound under investigation suggests potential activity against various cancer cell lines.

- Mechanism of Action : The compound may inhibit key signaling pathways involved in cancer cell proliferation, particularly targeting the epidermal growth factor receptor (EGFR) pathway.

- Case Studies :

Antileishmanial Activity

The compound has shown promising results against Leishmania aethiopica, a parasite responsible for leishmaniasis.

- Biochemical Pathways : It is believed that the compound disrupts the life cycle of the parasite through interference with its metabolic pathways.

- Research Findings :

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored, particularly against bacterial strains.

- Activity Spectrum : The compound has demonstrated effectiveness against Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentration (MIC) : Studies reported MIC values as low as 6.25 μg/mL against Klebsiella pneumoniae and Pseudomonas aeruginosa, suggesting strong antimicrobial potential .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

- The presence of the pyrazole ring is critical for cytotoxic activity.

- Substituents on the triazole ring enhance binding affinity to biological targets.

| Structural Feature | Importance |

|---|---|

| Pyrazole Ring | Essential for anticancer and antileishmanial activity |

| Alkyl Substituents | Influence on bioavailability and potency |

Scientific Research Applications

Antimicrobial Activity

Triazoles are known for their antimicrobial properties. Research indicates that derivatives of triazoles exhibit significant activity against a range of pathogens.

Case Studies

-

Antifungal Activity : A study demonstrated that triazole derivatives possess antifungal properties against various fungal strains, including Candida species. The mechanism involves inhibiting the synthesis of ergosterol, a critical component of fungal cell membranes.

Compound Fungal Strain Minimum Inhibitory Concentration (MIC) 3-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazole Candida albicans 8 µg/mL 3-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-5-(prop-2-yn-1-ylsulfanyl)-4H-1,2,4-triazole Aspergillus niger 16 µg/mL -

Antibacterial Activity : The compound has shown promising results against bacterial strains such as Escherichia coli and Staphylococcus aureus. The antibacterial mechanism is thought to involve disruption of bacterial cell wall synthesis.

Compound Bacterial Strain Minimum Inhibitory Concentration (MIC) 3-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazole E. coli 12 µg/mL 3-(3-methoxy-1-methyl-1H-pyrazol-4-y)-4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazole S. aureus 10 µg/mL

Anticancer Potential

Recent studies have indicated that triazole derivatives may possess anticancer properties. The compound's structure allows it to interact with various cellular targets involved in cancer proliferation and survival.

Case Studies

A study focused on the synthesis and evaluation of triazole derivatives showed that certain compounds exhibited significant cytotoxicity against various cancer cell lines:

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 3-(3-methoxy-1-methyl-1H-pyrazol-4-y)-4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazole | HeLa (cervical) | 15 µM |

| 3-(3-methoxy-1-methyl-1H-pyrazol-4-y)-4-methyl-5-(propynylsulfanyl)-4H-1,2,4-triazole | MCF7 (breast) | 20 µM |

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares the target compound with similar triazole derivatives:

Key Observations:

- Pyrazole vs. Pyridine : The 3-methoxy-1-methylpyrazole substituent in the target compound differs from pyridinyl groups in analogs (e.g., ), which could alter electronic properties and hydrogen-bonding capacity.

- Melting Points : Alkyl derivatives of 5-(5-methylpyrazol-3-yl)-4-phenyltriazole-3-thiol exhibit higher melting points (175–237°C) due to crystalline packing influenced by phenyl and thiol groups .

Q & A

Basic: What are the key synthetic pathways for synthesizing this compound?

The synthesis typically involves multi-step reactions starting with pyrazole and thiazole intermediates. A common approach includes:

- Step 1 : Formation of the pyrazole-thioether intermediate via nucleophilic substitution between 3-methoxy-1-methyl-1H-pyrazole derivatives and thiol-containing reagents under reflux conditions .

- Step 2 : Cyclization of the intermediate with a triazole precursor using microwave-assisted synthesis (e.g., 165°C, 12.2 bar pressure, 45-minute reaction time) to enhance yield and selectivity .

- Step 3 : Purification via column chromatography or recrystallization, monitored by TLC and validated using NMR spectroscopy .

Advanced: How can reaction conditions be optimized to mitigate competing side reactions during synthesis?

Competing side reactions (e.g., undesired thioether cleavage or triazole ring decomposition) can be minimized by:

- Temperature Control : Maintaining precise microwave irradiation (e.g., 165°C ± 2°C) to avoid thermal degradation .

- pH Stabilization : Buffering the reaction medium (pH 6–8) to prevent acid/base-catalyzed hydrolysis of the methoxy or thioether groups .

- Catalyst Screening : Testing transition-metal catalysts (e.g., Cu(I) for click chemistry) to accelerate cyclization while suppressing byproducts .

Example Optimization Table :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Microwave Temperature | 160–170°C | Yield ↑ 30–40% |

| Reaction Time | 45–60 minutes | Purity ↑ 95% |

| Solvent | DMF/EtOH (3:1) | Side Reactions ↓ |

Basic: Which spectroscopic techniques are critical for structural validation?

- NMR Spectroscopy :

- ¹H NMR : Identifies methoxy (δ 3.8–4.0 ppm), methyl groups (δ 2.1–2.5 ppm), and aromatic protons (δ 6.5–7.5 ppm) .

- ¹³C NMR : Confirms triazole (δ 150–160 ppm) and thioether (δ 35–40 ppm) carbons .

- Mass Spectrometry : Validates molecular weight (e.g., [M+H]+ ≈ 386 g/mol) and fragmentation patterns .

- IR Spectroscopy : Detects C-S (650–750 cm⁻¹) and triazole ring (1450–1600 cm⁻¹) vibrations .

Advanced: How can crystallographic data contradictions (e.g., disordered substituents) be resolved?

Disorder in crystal structures (common in flexible thioether or methoxy groups) requires:

- Refinement Tools : Use SHELXL for anisotropic displacement parameter modeling and twin refinement to resolve overlapping electron density .

- DFT Calculations : Compare experimental bond lengths/angles with theoretical models (e.g., Multiwfn for electron localization analysis) to validate geometry .

- Temperature-Dependent Crystallography : Collect data at 100 K to reduce thermal motion artifacts .

Basic: What factors influence the compound’s stability under experimental storage?

- pH Sensitivity : Degrades rapidly in acidic conditions (pH < 5) due to protonation of the triazole ring .

- Light Exposure : The thioether group is photosensitive; store in amber vials under inert gas (N₂/Ar) .

- Temperature : Stable at −20°C for >6 months; avoid freeze-thaw cycles to prevent crystallization-induced phase separation .

Advanced: How can computational modeling predict biological activity?

- Molecular Docking : Use AutoDock Vina to simulate interactions with targets (e.g., fungal CYP51 enzyme) based on triazole-thioether pharmacophores .

- QSAR Studies : Correlate substituent electronegativity (e.g., Hammett constants for methoxy groups) with antimicrobial IC₅₀ values .

- ADMET Prediction : SwissADME evaluates bioavailability (LogP ≈ 2.5) and metabolic stability (CYP3A4 susceptibility) .

Basic: What are the common biological targets for similar triazole derivatives?

- Antifungal : Inhibition of lanosterol 14α-demethylase (CYP51) via triazole coordination to heme iron .

- Anticancer : Caspase-3 activation via thioether-mediated ROS generation .

- Antibacterial : Disruption of cell wall synthesis in Gram-positive strains (e.g., S. aureus) .

Advanced: How to resolve discrepancies in biological activity data across studies?

- Assay Standardization : Use CLSI guidelines for MIC assays to minimize inter-lab variability .

- Metabolite Profiling : LC-MS/MS to identify active metabolites (e.g., sulfoxide derivatives) that may contribute to observed activity .

- Structural Analog Comparison : Benchmark against reference compounds (e.g., fluconazole for antifungal studies) to contextualize potency .

Basic: What safety protocols are recommended for handling this compound?

- PPE : Gloves and lab coats to prevent dermal exposure; triazoles may cause irritation .

- Ventilation : Use fume hoods during synthesis due to volatile byproducts (e.g., H₂S in thioether reactions) .

- Waste Disposal : Neutralize acidic/basic residues before disposal in approved containers .

Advanced: What strategies improve enantiomeric purity in asymmetric synthesis?

- Chiral Catalysts : Use Ru(II)-BINAP complexes for enantioselective cycloaddition of triazole intermediates .

- Chromatographic Resolution : Chiral HPLC with cellulose-based columns (e.g., Chiralpak IB) to separate enantiomers .

- Crystallization-Induced Diastereomerism : Form salts with chiral acids (e.g., L-tartaric acid) for selective precipitation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.